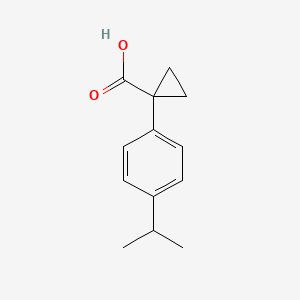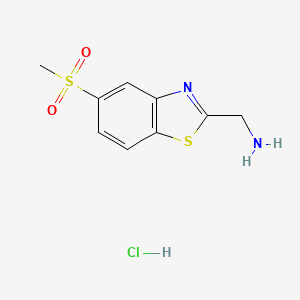
1-(5-Methanesulfonyl-1,3-benzothiazol-2-yl)methanaminehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Methanesulfonyl-1,3-benzothiazol-2-yl)methanaminehydrochloride is a compound that belongs to the benzothiazole family. Benzothiazoles are aromatic heterocyclic compounds known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science . This particular compound is characterized by the presence of a methanesulfonyl group attached to the benzothiazole ring, which can influence its chemical reactivity and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Methanesulfonyl-1,3-benzothiazol-2-yl)methanaminehydrochloride typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides.
Introduction of the Methanesulfonyl Group: The methanesulfonyl group can be introduced by reacting the benzothiazole derivative with methanesulfonyl chloride in the presence of a base such as triethylamine.
Formation of the Methanamine Group: The methanamine group can be introduced by reacting the intermediate compound with formaldehyde and ammonium chloride under reductive amination conditions.
Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
1-(5-Methanesulfonyl-1,3-benzothiazol-2-yl)methanaminehydrochloride can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran, and ethanol.
Substitution: Amines, thiols, dimethylformamide, and triethylamine.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives, amine derivatives.
Substitution: Substituted benzothiazole derivatives.
Applications De Recherche Scientifique
1-(5-Methanesulfonyl-1,3-benzothiazol-2-yl)methanaminehydrochloride has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 1-(5-Methanesulfonyl-1,3-benzothiazol-2-yl)methanaminehydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, receptor agonist or antagonist, or modulator of cellular signaling pathways . The exact mechanism of action depends on the specific biological activity being studied and the molecular targets involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(5-Methoxy-1,3-benzothiazol-2-yl)methanamine hydrochloride .
- N-(1,3-benzothiazol-2-yl)methanesulfonamide .
- N-(6-methanesulfonyl-benzothiazol-2-yl)-3-(4-substituted-piperazin-1-yl)-propionamides .
Uniqueness
1-(5-Methanesulfonyl-1,3-benzothiazol-2-yl)methanaminehydrochloride is unique due to the presence of the methanesulfonyl group, which can influence its chemical reactivity and biological properties. This compound has shown potential in various scientific research applications, including as a drug candidate for the treatment of diseases such as cancer and Alzheimer’s disease .
Propriétés
Formule moléculaire |
C9H11ClN2O2S2 |
|---|---|
Poids moléculaire |
278.8 g/mol |
Nom IUPAC |
(5-methylsulfonyl-1,3-benzothiazol-2-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C9H10N2O2S2.ClH/c1-15(12,13)6-2-3-8-7(4-6)11-9(5-10)14-8;/h2-4H,5,10H2,1H3;1H |
Clé InChI |
BRYXFPLIPNHRCY-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C1=CC2=C(C=C1)SC(=N2)CN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,3-dibromo-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13538321.png)
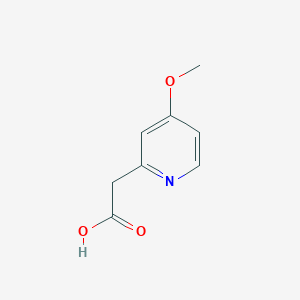

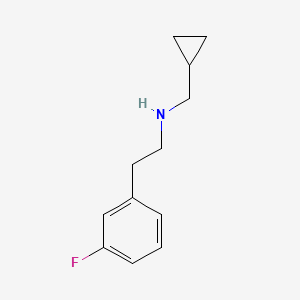
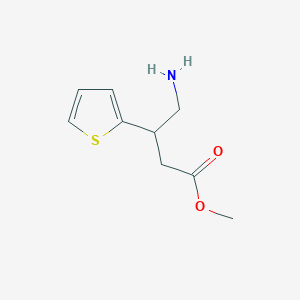
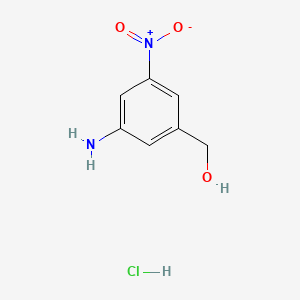

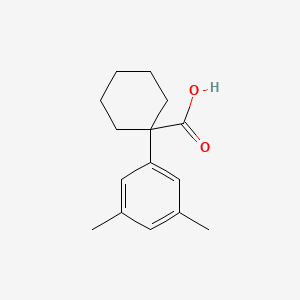

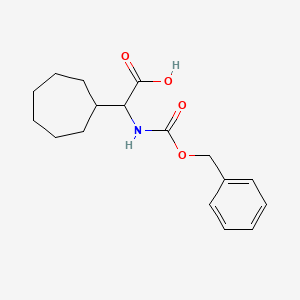
![rac-1-[(1R,4R,5R)-4-bromo-6-oxabicyclo[3.2.1]octan-1-yl]methanamine hydrochloride](/img/structure/B13538396.png)


